N-[(2S)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a quinazoline ring, a propanamide group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring, the introduction of the propanamide group, and the attachment of the butanoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the quinazoline ring.
Scientific Research Applications
2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, modulating their activity. The propanamide and butanoic acid moieties contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydrophthalazine
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl Methacrylates
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Uniqueness
Compared to similar compounds, 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields.
Properties
Molecular Formula |
C16H19N3O5S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-9(13(20)17-12(15(22)23)7-8-25-2)19-14(21)10-5-3-4-6-11(10)18-16(19)24/h3-6,9,12H,7-8H2,1-2H3,(H,17,20)(H,18,24)(H,22,23)/t9-,12-/m0/s1 |
InChI Key |
SHMHJTVSNICKHD-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.